molecular formula C25H22Cl2N4O B10863011 [5-chloro-3-(4-chlorophenyl)-1-methyl-1H-indol-2-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone

[5-chloro-3-(4-chlorophenyl)-1-methyl-1H-indol-2-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone

Cat. No.: B10863011
M. Wt: 465.4 g/mol
InChI Key: UCVXNCNLKICJCI-UHFFFAOYSA-N
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Description

[5-CHLORO-3-(4-CHLOROPHENYL)-1-METHYL-1H-INDOL-2-YL][4-(2-PYRIDYL)PIPERAZINO]METHANONE is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-CHLORO-3-(4-CHLOROPHENYL)-1-METHYL-1H-INDOL-2-YL][4-(2-PYRIDYL)PIPERAZINO]METHANONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

[5-CHLORO-3-(4-CHLOROPHENYL)-1-METHYL-1H-INDOL-2-YL][4-(2-PYRIDYL)PIPERAZINO]METHANONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the compound’s structure.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced with different atoms or groups. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and electrophiles (alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.

Scientific Research Applications

Chemistry

In chemistry, [5-CHLORO-3-(4-CHLOROPHENYL)-1-METHYL-1H-INDOL-2-YL][4-(2-PYRIDYL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties . Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, [5-CHLORO-3-(4-CHLOROPHENYL)-1-METHYL-1H-INDOL-2-YL][4-(2-PYRIDYL)PIPERAZINO]METHANONE is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new medications for various diseases.

Industry

In industry, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of [5-CHLORO-3-(4-CHLOROPHENYL)-1-METHYL-1H-INDOL-2-YL][4-(2-PYRIDYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins that play a role in various biological processes. By binding to these targets, the compound can modulate their activity and exert its effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [5-CHLORO-3-(4-CHLOROPHENYL)-1-METHYL-1H-INDOL-2-YL][4-(2-PYRIDYL)PIPERAZINO]METHANONE apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorophenyl and pyridylpiperazine moieties allows for a wide range of interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C25H22Cl2N4O

Molecular Weight

465.4 g/mol

IUPAC Name

[5-chloro-3-(4-chlorophenyl)-1-methylindol-2-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C25H22Cl2N4O/c1-29-21-10-9-19(27)16-20(21)23(17-5-7-18(26)8-6-17)24(29)25(32)31-14-12-30(13-15-31)22-4-2-3-11-28-22/h2-11,16H,12-15H2,1H3

InChI Key

UCVXNCNLKICJCI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C(=C1C(=O)N3CCN(CC3)C4=CC=CC=N4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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